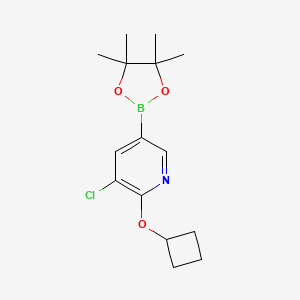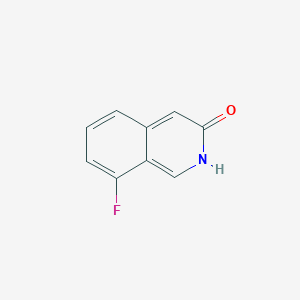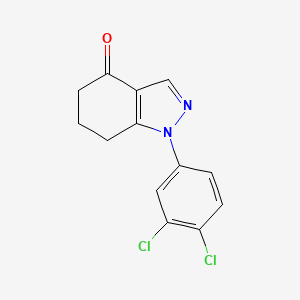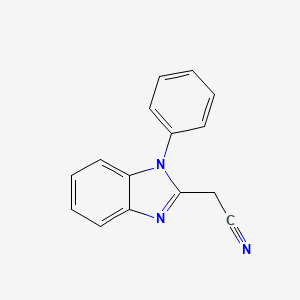
Epidermal Growth Factor Receptor Peptide (985-996)
Descripción general
Descripción
Epidermal Growth Factor Receptor Peptide (985-996) is a synthetic organic compound belonging to the quinolone class of antibiotics. Quinolones are known for their broad-spectrum antibacterial activity, making them valuable in treating various bacterial infections.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Epidermal Growth Factor Receptor Peptide (985-996) typically involves multiple steps:
Cyclopropylation: Introduction of the cyclopropyl group to the quinolone core.
Fluorination: Incorporation of fluorine atoms at specific positions.
Piperazine Derivatization: Attachment of the 4-methylpiperazin-1-yl group.
Amination: Introduction of the amino group at the 5-position.
Carboxylation: Formation of the carboxylic acid group.
Industrial Production Methods
Industrial production often involves optimizing these steps for large-scale synthesis, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and catalytic processes may be employed.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and piperazine groups.
Reduction: Reduction reactions may target the carbonyl group in the quinolone core.
Substitution: Halogen atoms (fluorine) can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
Oxidation Products: N-oxides, sulfoxides.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted quinolones.
Aplicaciones Científicas De Investigación
Epidermal Growth Factor Receptor Peptide (985-996) has several applications in scientific research:
Chemistry: Used as a model compound for studying quinolone chemistry and reactivity.
Biology: Investigated for its antibacterial properties and mechanisms of action.
Medicine: Explored as a potential therapeutic agent for bacterial infections.
Industry: Utilized in the development of new antibiotics and related compounds.
Mecanismo De Acción
The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately causing cell death.
Comparación Con Compuestos Similares
Similar Compounds
Ciprofloxacin: Another quinolone antibiotic with a similar structure but different substituents.
Levofloxacin: A fluoroquinolone with a different stereochemistry and substituents.
Moxifloxacin: A quinolone with additional methoxy and cyclopropyl groups.
Uniqueness
Epidermal Growth Factor Receptor Peptide (985-996) is unique due to its specific combination of functional groups, which may confer distinct antibacterial properties and pharmacokinetic profiles compared to other quinolones.
Propiedades
Fórmula molecular |
C18H20F2N4O3 |
|---|---|
Peso molecular |
378.4 g/mol |
Nombre IUPAC |
5-amino-1-cyclopropyl-6,8-difluoro-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C18H20F2N4O3/c1-22-4-6-23(7-5-22)16-12(19)14(21)11-15(13(16)20)24(9-2-3-9)8-10(17(11)25)18(26)27/h8-9H,2-7,21H2,1H3,(H,26,27) |
Clave InChI |
VSPMPXLOUWFGBD-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C2=C(C(=C3C(=C2F)N(C=C(C3=O)C(=O)O)C4CC4)N)F |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)benzenesulfonamide](/img/structure/B8771951.png)
![Tert-butyl 2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-1,1-dimethyl-2-oxoethylcarbamate](/img/structure/B8771955.png)


![1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]ethanone](/img/structure/B8771980.png)


![1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 6-chloro-5-hydroxy-, 1-(1,1-dimethylethyl) 2-ethyl ester](/img/structure/B8772002.png)

